1,2,3,4-Tetrahydro-5-isoquinolinol Acetate
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Overview
Description
1,2,3,4-Tetrahydro-5-isoquinolinol Acetate is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydro-5-isoquinolinol Acetate is a member of the 1,2,3,4-tetrahydroisoquinolines (THIQ) class . THIQ-based compounds have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq-based compounds are known to interact with their targets, leading to changes that can combat infective pathogens and neurodegenerative disorders .
Biochemical Pathways
Given the broad biological activities of thiq-based compounds, it can be inferred that multiple pathways related to infection and neurodegeneration could potentially be affected .
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that the compound could have similar effects.
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydro-5-isoquinolinol Acetate plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with certain oxidoreductases and transferases, affecting their catalytic activities. The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of certain genes involved in metabolic pathways and cell cycle regulation. Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity. This compound can act as an enzyme inhibitor or activator, depending on the context of the interaction. Furthermore, it has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biological activity. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways. For instance, it can affect the activity of enzymes involved in the tricarboxylic acid cycle and glycolysis, leading to changes in energy production and metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms. Once inside the cell, it can interact with various binding proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it has been observed to localize within the mitochondria, where it can influence mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate typically involves the acetylation of 1,2,3,4-tetrahydro-5-isoquinolinol. One common method is as follows:
Starting Material: 1,2,3,4-Tetrahydro-5-isoquinolinol.
Reagent: Acetic anhydride.
Catalyst: Pyridine.
Reaction Conditions: The reaction is carried out at room temperature under an inert atmosphere to prevent oxidation.
The reaction proceeds as follows:
1,2,3,4-Tetrahydro-5-isoquinolinol+Acetic anhydride→1,2,3,4-Tetrahydro-5-isoquinolinol Acetate+Acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-5-isoquinolinol Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydro-5-isoquinolinol Acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.
5-Amino-1,2,3,4-tetrahydroisoquinoline: A derivative with an amino group at the 5-position.
Uniqueness
1,2,3,4-Tetrahydro-5-isoquinolinol Acetate is unique due to its acetyl group at the 5-position, which imparts distinct chemical and biological properties. This modification can enhance its solubility, stability, and interaction with biological targets compared to its parent compound and other derivatives.
Properties
IUPAC Name |
acetic acid;1,2,3,4-tetrahydroisoquinolin-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.C2H4O2/c11-9-3-1-2-7-6-10-5-4-8(7)9;1-2(3)4/h1-3,10-11H,4-6H2;1H3,(H,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRPTVFLMBNENH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CNCC2=C1C(=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655181 |
Source
|
Record name | Acetic acid--1,2,3,4-tetrahydroisoquinolin-5-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164653-60-5 |
Source
|
Record name | Acetic acid--1,2,3,4-tetrahydroisoquinolin-5-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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